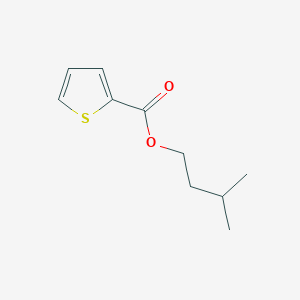
Isopentyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentyl 2-thiophenecarboxylate, also known as 2-thiophenecarboxylic acid 3-methylbutyl ester, is a chemical compound with the molecular formula C10H14O2S and a molar mass of 198.28 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopentyl 2-thiophenecarboxylate can be synthesized via the reaction of thiophene with carbon tetrachloride (CCl4) and an alcohol in the presence of a catalyst such as vanadium, iron, or molybdenum . The reaction involves the alkylation of thiophene followed by alcoholysis to form the ester.
Industrial Production Methods: In industrial settings, the synthesis of thiophene derivatives often involves the use of palladium complexes as catalysts. For example, thiophene can be carbonylated in the presence of palladium and mercury trifluoroacetate to produce thiophene carboxylic acid esters .
Analyse Chemischer Reaktionen
Types of Reactions: Isopentyl 2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Isopentyl 2-thiophenecarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of isopentyl 2-thiophenecarboxylate involves nucleophilic acyl substitution reactions. The ester group in the compound is susceptible to nucleophilic attack, leading to the formation of various intermediates and products . The compound’s biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Isopentyl acetate: Known for its fruity aroma and used in flavorings.
Ethyl 3-methylbutanoate: Another ester with similar chemical properties.
2-Phenylethanol: A compound with antimicrobial properties.
Uniqueness: Isopentyl 2-thiophenecarboxylate stands out due to its thiophene ring, which imparts unique electronic properties and reactivity compared to other esters. This makes it particularly valuable in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
35250-80-7 |
|---|---|
Molekularformel |
C10H14O2S |
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
3-methylbutyl thiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O2S/c1-8(2)5-6-12-10(11)9-4-3-7-13-9/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
DIGXFRGGMHHNDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


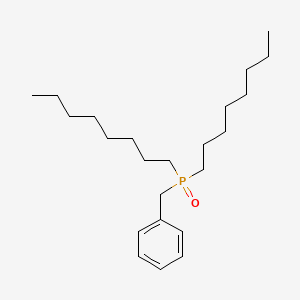
![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)

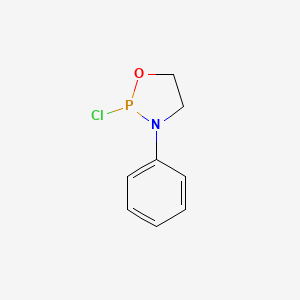
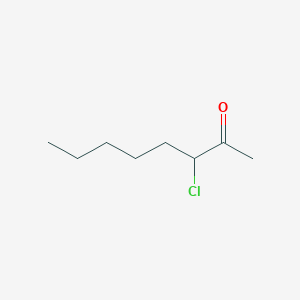
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
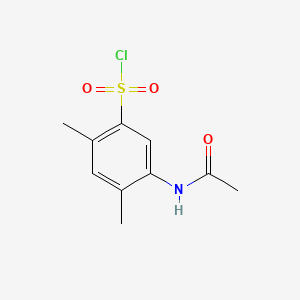
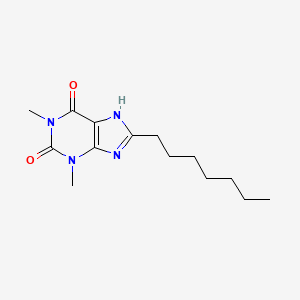
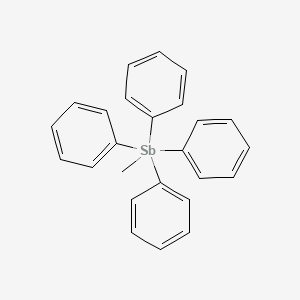
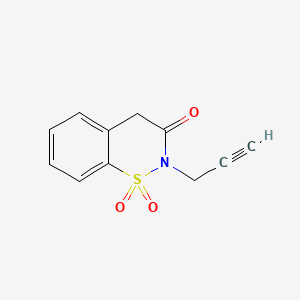
![(11-amino-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14683827.png)
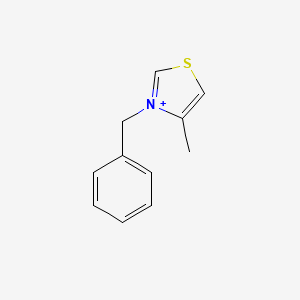
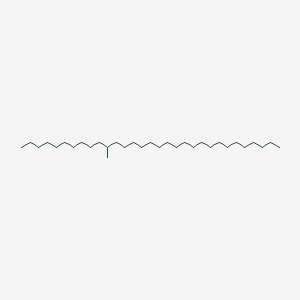
![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
